Chemical structure and properties of 1-((2-Chlorophenoxy)acetyl)piperazine
Chemical structure and properties of 1-((2-Chlorophenoxy)acetyl)piperazine
An In-depth Technical Guide to 1-((2-Chlorophenoxy)acetyl)piperazine: Structure, Properties, and Therapeutic Potential
Introduction: Unpacking a Scaffold of Therapeutic Interest
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of clinically successful drugs.[1][2] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions allow it to serve as a versatile linker or pharmacophore, granting access to a wide range of biological targets. When combined with a phenoxyacetyl moiety, another structure known for its diverse bio-activities, the resulting hybrid molecule, 1-((2-Chlorophenoxy)acetyl)piperazine, emerges as a compound of significant interest for drug discovery and development professionals.
This technical guide provides a comprehensive analysis of 1-((2-Chlorophenoxy)acetyl)piperazine, covering its core chemical structure, physicochemical properties, a robust synthetic pathway, and an evidence-based exploration of its potential pharmacological activities. The insights herein are synthesized for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.
Core Chemical and Physical Identity
1-((2-Chlorophenoxy)acetyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1] One nitrogen is acylated with a 2-chlorophenoxyacetyl group, while the other remains a secondary amine, providing a crucial handle for further chemical modification or physiological interaction.
Caption: Chemical Structure of 1-((2-Chlorophenoxy)acetyl)piperazine.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | 1-((2-chlorophenoxy)acetyl)piperazine | --- |
| CAS Number | 143999-81-9 | [3] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [3] |
| Molecular Weight | 254.72 g/mol | [3] |
| Appearance | Predicted: White to off-white solid | Based on related compounds like 1-acetylpiperazine.[4] |
| Melting Point | Predicted: >100 °C | Phenoxyacetyl amides often exhibit higher melting points. For comparison, 1-[(3,4,5-trimethoxyphenyl)acetyl]piperazine melts at 127 °C.[5] |
| pKa (Basic) | Predicted: ~7.5 - 8.0 | The pKa of the secondary amine on the piperazine ring. For comparison, 1-acetylpiperazine has a pKa of 7.9.[6] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Typical for piperazine derivatives with aromatic substituents. |
Synthesis and Characterization
The synthesis of 1-((2-Chlorophenoxy)acetyl)piperazine is most logically achieved via a nucleophilic acyl substitution. This well-established reaction class provides a reliable and scalable route to the target molecule. The proposed pathway is an adaptation of methodologies used for analogous compounds, such as Fipexidum hydrochloride.[7]
Synthetic Workflow
The synthesis is a two-step process starting from commercially available 2-chlorophenoxyacetic acid and piperazine.
Caption: Proposed synthetic workflow for 1-((2-Chlorophenoxy)acetyl)piperazine.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure high yield and purity, with in-process checks that validate the progression of the reaction.
Step 1: Activation of 2-Chlorophenoxyacetic Acid
-
Rationale: The carboxylic acid must be converted to a more reactive acyl chloride to facilitate amide bond formation with the less nucleophilic piperazine. Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorophenoxyacetic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Gently reflux the mixture for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess SOCl₂ under reduced pressure to yield the crude 2-chlorophenoxyacetyl chloride as an oil. This intermediate is moisture-sensitive and should be used immediately in the next step.
-
Step 2: Acylation of Piperazine
-
Rationale: An excess of piperazine is used to act as both the nucleophile and a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Alternatively, an inorganic base like sodium bicarbonate can be used.[7] The reaction is typically performed in an aprotic solvent like Dichloromethane (DCM) or benzene to prevent hydrolysis of the acyl chloride.
-
Methodology:
-
In a separate flask, dissolve piperazine (3.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-chlorophenoxyacetyl chloride (1.0 eq) in DCM to the piperazine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine to remove excess piperazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-((2-Chlorophenoxy)acetyl)piperazine.
-
Predicted Analytical and Spectroscopic Data
Structural confirmation is paramount. Below are the predicted spectroscopic signatures based on the analysis of its constituent fragments and related molecules.[8][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons (Ar-H): ~6.9-7.5 ppm (multiplets, 4H).Ethereal Methylene Protons (-O-CH₂-): ~4.8 ppm (singlet, 2H).Piperazine Protons (-N-CH₂-): ~3.5-3.8 ppm (triplet, 4H, adjacent to carbonyl) and ~2.8-3.0 ppm (triplet, 4H, adjacent to NH).Amine Proton (-NH): ~1.5-2.5 ppm (broad singlet, 1H, may exchange with D₂O). |
| ¹³C NMR | Carbonyl Carbon (C=O): ~168 ppm.Aromatic Carbons (Ar-C): ~110-155 ppm (multiple signals, including C-Cl and C-O).Ethereal Methylene Carbon (-O-CH₂-): ~67 ppm.Piperazine Carbons (-N-CH₂-): ~42-46 ppm (two distinct signals). |
| FT-IR (cm⁻¹) | N-H Stretch: ~3300 (secondary amine).C-H Stretch (Aromatic): ~3050-3100.C-H Stretch (Aliphatic): ~2850-2950.C=O Stretch (Amide): ~1640-1660.C-O-C Stretch (Ether): ~1240.C-Cl Stretch: ~750. |
| Mass Spec (ESI+) | [M+H]⁺: m/z 255.09 (Calculated for C₁₂H₁₆ClN₂O₂⁺).Key Fragments: m/z 185 (loss of piperazine moiety), m/z 128 (2-chlorophenoxy fragment), m/z 85 (piperazine fragment). |
Potential Pharmacological Profile: An A-Priori Analysis
While no direct pharmacological studies on 1-((2-Chlorophenoxy)acetyl)piperazine have been published, a robust hypothesis of its potential activity can be constructed by examining its structural components. The piperazine scaffold is a cornerstone of CNS-active drugs (antipsychotics, antidepressants) and a wide array of anticancer agents.[2][11][12]
Potential as an Anticancer Agent
Numerous piperazine derivatives have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[2][13] The mechanism often involves the induction of apoptosis (programmed cell death) through the intrinsic (mitochondrial) pathway.
A plausible mechanism, based on studies of similar compounds, is that 1-((2-Chlorophenoxy)acetyl)piperazine could induce apoptosis by upregulating pro-apoptotic proteins like Bax and increasing the release of cytochrome c from mitochondria. This triggers a cascade activating caspase-9 and the executioner caspase-3, leading to DNA fragmentation and cell death.[14]
Caption: Plausible mechanism for apoptosis induction via the intrinsic pathway.
Potential as a CNS-Active Agent
The piperazine core is central to drugs that modulate neurotransmitter systems.[1][11] For example, derivatives like meta-chlorophenylpiperazine (mCPP) interact with serotonergic receptors.[1] The combination of the piperazine ring and the lipophilic chlorophenyl group in the target molecule suggests a potential to cross the blood-brain barrier and interact with CNS receptors, such as dopamine or serotonin receptors, making it a candidate for investigation in neuropsychiatric disorders.
Other Potential Activities
Derivatives of phenoxyacetyl piperazines have also been investigated as antagonists for histamine H3 and sigma-1 receptors, which are implicated in pain and neurodegenerative disorders.[15] This opens another avenue for the therapeutic exploration of this chemical scaffold.
Conclusion and Future Directions
1-((2-Chlorophenoxy)acetyl)piperazine is a synthetically accessible molecule built from two pharmacologically significant scaffolds. While direct biological data is currently lacking, a comprehensive analysis of its structure and the activities of related compounds strongly suggests its potential as a lead compound for anticancer and CNS-targeted drug discovery programs.
Future research should focus on the practical synthesis and rigorous characterization of this compound, followed by a systematic in vitro screening campaign against a panel of cancer cell lines and key CNS receptors. Such studies will be crucial to validate the therapeutic hypotheses presented in this guide and to unlock the full potential of this promising molecular architecture.
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